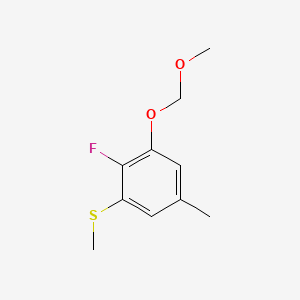
(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)(methyl)sulfane is an organic compound that belongs to the class of aromatic sulfides This compound is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a methyl group attached to a phenyl ring, along with a methylsulfane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-5-methylphenol and methylthiol.
Methoxymethoxylation: The phenol group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride in the presence of a base like sodium hydride.
Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Starting Materials: Large quantities of starting materials are handled using automated systems to ensure precision and safety.
Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization, distillation, or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Amines, thiols; reactions often require a catalyst and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
- (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane
- (2-Fluoro-3-(methoxymethoxy)-6-methylphenyl)(methyl)sulfane
Uniqueness
(2-Fluoro-3-(methoxymethoxy)-5-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C10H13FO2S |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
2-fluoro-1-(methoxymethoxy)-5-methyl-3-methylsulfanylbenzene |
InChI |
InChI=1S/C10H13FO2S/c1-7-4-8(13-6-12-2)10(11)9(5-7)14-3/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
ZHVVRYSSHYGHQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)SC)F)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


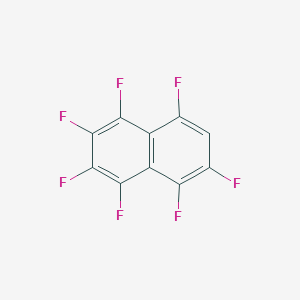
![sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate](/img/structure/B14760900.png)

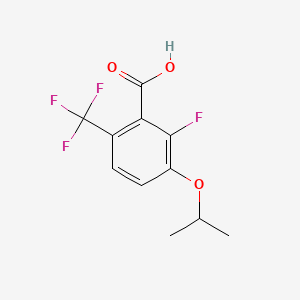


![[1,4]Benzothiazino[2,3-b]phenothiazine](/img/structure/B14760924.png)
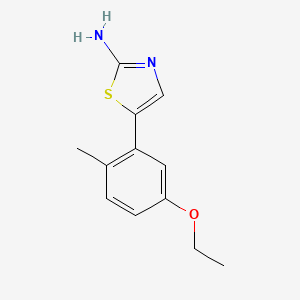
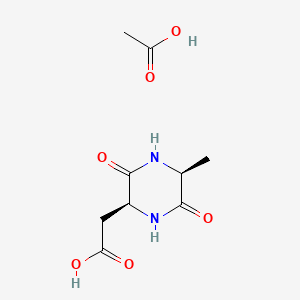
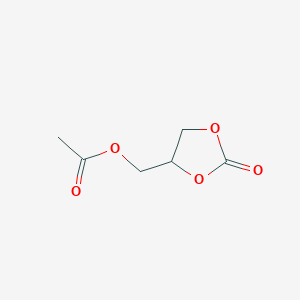
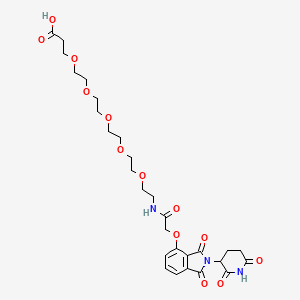
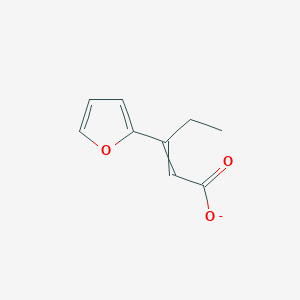
![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)

